Product packaging for gamma - Dodecalactone - d7(Cat. No.:CAS No. 1104979-35-2)

gamma - Dodecalactone - d7

Cat. No.: B1147840
CAS No.: 1104979-35-2
M. Wt: 205.35
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Description

Significance of Deuterated Analogs in Chemical and Biological Sciences

Deuterated compounds, like gamma-Dodecalactone-d7, are instrumental in a multitude of scientific disciplines. The replacement of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. nih.govwikipedia.org This difference, known as the kinetic isotope effect, can significantly slow down the rate of metabolic reactions, allowing researchers to study metabolic pathways in greater detail. nih.govwikipedia.org

The use of deuterated analogs offers several advantages:

Enhanced Metabolic Stability: The stronger carbon-deuterium bond can make the molecule more resistant to metabolic breakdown, which is particularly useful in pharmaceutical research to improve a drug's pharmacokinetic profile. nih.govrsc.org

Mechanistic Elucidation: By strategically placing deuterium atoms, scientists can track the fate of molecules through complex reaction pathways, providing insights into reaction mechanisms. clearsynth.com

Reduced Toxic Metabolite Formation: In some cases, deuteration can prevent the formation of toxic byproducts of metabolism. nih.gov

Scope of Gamma-Dodecalactone-d7 Research Applications

Gamma-Dodecalactone-d7 is primarily utilized as an internal standard in quantitative analytical methods, a technique known as stable isotope dilution analysis (SIDA). researchgate.netresearchgate.net In this application, a known amount of the deuterated compound is added to a sample. Because it behaves almost identically to its non-labeled counterpart during extraction and analysis, it allows for highly accurate quantification of the natural gamma-dodecalactone (B1217428) in complex matrices like food, beverages, and biological samples. researchgate.netresearchgate.net

Specific research areas where gamma-Dodecalactone-d7 is applied include:

Metabolic Studies: While less common for this specific compound, its deuterated nature makes it suitable for tracing the metabolic fate of lactones in biological systems. smolecule.com

Biosynthesis Pathway Elucidation: Investigating the enzymatic pathways that lead to the formation of gamma-dodecalactone in organisms like yeast and plants. researchgate.netresearchgate.net

Properties

CAS No.

1104979-35-2

Molecular Formula

C12H15D7O2

Molecular Weight

205.35

Purity

95% min.

Synonyms

gamma - Dodecalactone - d7

Origin of Product

United States

Synthetic Methodologies for Gamma Dodecalactone D7

Approaches to Deuterium (B1214612) Incorporation in Lactone Structures

The introduction of deuterium into a lactone framework can be achieved through two primary approaches: direct deuteration or isotopic exchange on a pre-formed lactone or precursor, and multi-step synthesis where deuterium is incorporated from the outset using deuterated reagents or precursors.

Direct Deuteration and Isotopic Exchange Methods

Direct deuteration of a pre-existing gamma-dodecalactone (B1217428) molecule or a suitable precursor often relies on hydrogen-deuterium (H/D) exchange reactions. These reactions are typically catalyzed by acids, bases, or transition metals.

The protons alpha to the carbonyl group in lactones are acidic and can be exchanged for deuterium in the presence of a deuterium source like deuterium oxide (D₂O) under acidic or basic conditions. This exchange proceeds through an enol or enolate intermediate.

Acid-catalyzed exchange: In the presence of a deuterated acid (e.g., D₂SO₄ in D₂O), the carbonyl oxygen is protonated (deuterated), facilitating the formation of an enol. Tautomerization back to the keto form incorporates a deuterium atom at the alpha-position.

Base-catalyzed exchange: A base can abstract an alpha-proton to form an enolate, which is then deuterated by a deuterium source. This process can be repeated to exchange all acidic protons.

While straightforward, direct H/D exchange methods for gamma-dodecalactone face challenges in achieving high levels of specific deuteration without side reactions, and the exchange is generally limited to the acidic alpha-protons.

Transition metal catalysts, such as palladium, platinum, or iridium, can facilitate H/D exchange at less activated C-H bonds. However, these methods often require harsh conditions and may lack the high regioselectivity needed for preparing a specific isotopologue like gamma-dodecalactone-d7.

Multi-Step Synthesis for Positional Deuteration Fidelity

To achieve precise control over the location of deuterium atoms, multi-step synthetic routes are generally preferred. These methods involve the use of deuterated starting materials or the introduction of deuterium at a specific step in the reaction sequence. This approach ensures high isotopic purity and positional integrity of the label.

One effective strategy for synthesizing deuterated gamma-lactones involves the reduction of a suitably protected hydroxy acetylenic acid with deuterium gas (D₂). For the synthesis of 2,2,3,3-²H₄-γ-dodecalactone, a key step is the reduction of a doubly protected hydroxy acetylenic acid using Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) and D₂ gas. This method has been shown to produce the desired tetradeuterated gamma-dodecalactone with high deuterium incorporation. acs.org

Another powerful multi-step approach is the radical addition of a two-carbon unit to a deuterated alkene. For instance, 3,3,4-²H₃-γ-dodecalactone can be prepared via the free radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-decene. rsc.orgrsc.org This method offers the advantage of placing deuterium atoms at positions other than the alpha-carbon, which is beneficial for mass spectrometric analysis as it avoids potential back-exchange of the label. acs.org

Precursor Chemistry and Reaction Pathways for Deuterated Gamma-Lactones

The choice of precursors is critical in multi-step syntheses to ensure the efficient and regioselective incorporation of deuterium.

In the synthesis of 2,2,3,3-²H₄-γ-dodecalactone, a key precursor is a doubly protected hydroxy acetylenic acid. The synthesis of this precursor allows for the introduction of the carbon backbone of the lactone while setting the stage for the crucial deuteration step via catalytic reduction of the alkyne.

For the synthesis of 3,3,4-²H₃-γ-dodecalactone, the deuterated precursor is [1,1,2-²H₃]-1-decene. The purity of this deuterated alkene is paramount, as it directly impacts the yield of the final deuterated lactone. rsc.orgrsc.org The synthesis of such deuterated alkenes can be achieved through various methods, including the reduction of a terminal alkyne with deuterium gas over Lindlar's catalyst.

The reaction pathway then involves the generation of a radical from 2-iodoacetamide, which adds to the deuterated double bond of the alkene. Subsequent intramolecular cyclization and hydrolysis lead to the formation of the trideuterated gamma-lactone. This radical lactonization process has been optimized to improve yields. acs.org

Below is a table summarizing the yields and deuterium incorporation for different deuterated gamma-lactones prepared by multi-step synthesis:

Target CompoundSynthetic ApproachOverall Yield (%)Deuterium Incorporation (%)
2,2,3,3-²H₄-γ-DodecalactoneReduction of a doubly protected hydroxy acetylenic acid with D₂19-25>89-95
3,3,4-²H₃-γ-DodecalactoneFree radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-decene23>92

Data compiled from multiple sources. acs.orgrsc.org

Stereochemical Control in Deuterated Lactone Synthesis

Gamma-dodecalactone possesses a chiral center at the C4 position, meaning it can exist as two enantiomers, (R)- and (S)-gamma-dodecalactone. When synthesizing deuterated analogs, controlling the stereochemistry at this center is a significant challenge.

Enantioselective Synthesis Techniques for Chiral Analogs

The enantioselective synthesis of chiral deuterated lactones can be approached by using chiral starting materials, chiral catalysts, or chiral auxiliaries. While the literature on the enantioselective synthesis of specifically deuterated gamma-dodecalactone is limited, principles from asymmetric synthesis of non-deuterated lactones can be applied.

One potential route involves the use of enzymes or chiral metal complexes to catalyze a key stereodetermining step. For example, asymmetric hydrogenation of a suitable unsaturated precursor with deuterium gas using a chiral catalyst could, in principle, establish the stereocenter while incorporating deuterium.

Biocatalytic methods, such as the use of yeasts like Yarrowia lipolytica, have been employed for the production of chiral gamma-lactones from hydroxy fatty acids. These enzymatic processes are known for their high stereoselectivity. Adapting these biotransformations to deuterated substrates could provide a pathway to chiral deuterated lactones.

Diastereomeric Separation in Deuterated Precursors

When a synthetic route produces a mixture of diastereomers, chromatographic separation is a common method to isolate the desired stereoisomer. If a deuterated precursor is synthesized as a mixture of diastereomers, these can be separated before proceeding with the synthesis of the final deuterated lactone.

For example, if a chiral auxiliary is used to introduce stereochemistry early in the synthesis of a deuterated precursor, the resulting diastereomers can often be separated by techniques such as column chromatography or crystallization. After separation, the chiral auxiliary can be removed to yield the enantiomerically pure deuterated precursor, which is then converted to the final deuterated gamma-lactone.

While these are established principles in stereoselective synthesis, their specific application to the synthesis of gamma-dodecalactone-d7 requires further research and development to achieve high enantiomeric and diastereomeric purity in the final product.

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Achieving high deuterium incorporation efficiency and isotopic purity is paramount for the utility of gamma-dodecalactone-d7 as an internal standard. The optimization of these parameters is influenced by several factors throughout the synthetic process.

Control of Reaction Conditions: The choice of deuterating agent and reaction conditions plays a critical role. For instance, in syntheses involving the reduction of an unsaturated precursor, the pressure of deuterium gas and the choice of catalyst can significantly impact the extent of deuterium incorporation. Similarly, in methods involving deuterated reagents, ensuring the high isotopic enrichment of these reagents is a prerequisite for obtaining a final product with high isotopic purity .

Purity of Starting Materials: As demonstrated in the synthesis of [3,3,4-²H₃]-gamma-dodecalactone, the purity of the starting materials, such as the 1-alkene, directly affects the reaction yield and potentially the isotopic purity of the final product nih.gov. Impurities can lead to side reactions that consume the deuterating agent or interfere with the primary reaction pathway, thereby reducing the efficiency of deuterium incorporation.

Minimizing Hydrogen-Deuterium Exchange: Post-synthesis, it is crucial to handle the deuterated compound under conditions that minimize back-exchange of deuterium with hydrogen from solvents or reagents. This often involves the use of deuterated solvents during workup and purification steps, where applicable, to maintain the isotopic integrity of the molecule.

The following table summarizes key factors influencing deuterium incorporation and isotopic purity:

FactorInfluence on Deuterium Incorporation and Purity
Deuterating Agent The isotopic enrichment of the agent directly correlates with the maximum achievable purity of the product.
Reaction Catalyst The choice and activity of the catalyst can affect the rate and completeness of the deuteration reaction.
Reaction Conditions Parameters such as temperature, pressure, and reaction time need to be optimized to favor complete deuteration and minimize side reactions.
Purity of Precursors Impurities in starting materials can lead to lower yields and potentially interfere with the deuteration process nih.gov.
Post-Synthetic Handling Use of non-deuterated solvents or reagents during purification can lead to back-exchange and reduce isotopic purity.

Post-Synthetic Purification and Characterization of Deuterated Compounds

Following the synthesis of gamma-dodecalactone-d7, rigorous purification and characterization are essential to ensure its suitability as an internal standard.

Purification Techniques: A variety of chromatographic and extraction techniques can be employed for the purification of gamma-dodecalactone-d7.

Liquid-Liquid Extraction: This is a common initial purification step to separate the lactone from the reaction mixture. Solvents such as diethyl ether have been shown to be highly effective for extracting similar gamma-lactones, with recovery rates approaching 100% mdpi.comscispace.com.

Adsorption Chromatography: Adsorbents like Amberlite XAD-4 resin can be used to capture the lactone from a solution, followed by elution with a suitable solvent like ethanol. This method has demonstrated high efficiency in the separation of gamma-decalactone (B1670016) mdpi.comresearchgate.net.

Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds and can be applied to separate gamma-dodecalactone-d7 from non-deuterated precursors, byproducts, and other impurities.

Hydrodistillation: This technique can be used to separate volatile compounds like lactones from non-volatile impurities. However, for gamma-decalactone, liquid-liquid extraction has been reported to have a higher efficiency researchgate.net.

The table below outlines common purification methods for gamma-lactones:

Purification MethodPrincipleKey Considerations
Liquid-Liquid Extraction Partitioning of the compound between two immiscible liquid phases based on its solubility.Choice of solvent is critical for high recovery. Diethyl ether is a highly effective solvent for gamma-lactones mdpi.comscispace.com.
Adsorption The compound adheres to the surface of a solid adsorbent.Adsorbent selection (e.g., Amberlite XAD-4) and elution solvent affect recovery efficiency mdpi.comresearchgate.net.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase as they are moved through the column by a mobile phase.A standard and versatile method for high-purity isolation.
Hydrodistillation Separation of volatile compounds by co-distillation with water.May have lower recovery efficiency compared to solvent extraction for some lactones researchgate.net.

Characterization and Isotopic Purity Determination: The structural integrity and isotopic enrichment of the purified gamma-dodecalactone-d7 must be confirmed using various analytical techniques.

Mass Spectrometry (MS): This is a primary tool for determining the level of deuterium incorporation and the isotopic distribution. High-resolution mass spectrometry (HR-MS) can accurately distinguish between the deuterated and non-deuterated isotopologues researchgate.netnih.gov. Gas chromatography-mass spectrometry (GC-MS) is also commonly used for the analysis of volatile compounds like lactones and can provide information on both purity and isotopic enrichment nih.gov. A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels nih.gov.

The following table summarizes the key characterization methods:

Analytical TechniqueInformation Obtained
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on chemical purity and the mass-to-charge ratio, allowing for the assessment of deuterium incorporation nih.gov.
High-Resolution Mass Spectrometry (HR-MS) Offers precise mass measurements to confirm the elemental composition and accurately determine the isotopic enrichment and distribution researchgate.netnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the specific locations of deuterium atoms within the molecule and verifies the overall chemical structure rsc.org.

Advanced Analytical Techniques Employing Gamma Dodecalactone D7

Quantitative Analysis through Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample prior to analysis. This labeled compound, or internal standard, behaves nearly identically to the native analyte throughout the extraction, purification, and analysis processes. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, highly accurate and precise quantification can be achieved, effectively compensating for sample loss and matrix effects.

Principles and Theoretical Foundations of SIDA with Deuterated Internal Standards

The fundamental principle of SIDA is based on the assumption that the stable isotope-labeled internal standard, in this case, gamma-Dodecalactone-d7, is chemically indistinguishable from the endogenous, unlabeled gamma-dodecalactone (B1217428). This chemical equivalence ensures that any losses incurred during sample preparation or variations in instrument response will affect both the analyte and the internal standard proportionally.

The use of deuterated standards is common due to their relative ease of synthesis and cost-effectiveness. The key requirements for a suitable deuterated internal standard include:

High Isotopic Purity: The internal standard should have a very low content of the unlabeled species to avoid interference with the quantification of the native analyte.

Isotopic Stability: The deuterium (B1214612) atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the sample matrix or solvents.

Sufficient Mass Difference: The mass difference between the labeled and unlabeled compound must be large enough to be clearly resolved by the mass spectrometer, preventing spectral overlap.

Quantification is achieved by creating a calibration curve where the ratio of the mass spectrometric response of the analyte to the internal standard is plotted against the concentration of the analyte. Since the concentration of the added internal standard is known, the concentration of the native analyte in the unknown sample can be accurately determined.

Method Development and Validation for Diverse Sample Matrices

The application of SIDA with gamma-Dodecalactone-d7 requires the development and validation of methods tailored to the specific sample matrix being analyzed. Matrices such as wine, dairy products, and fruit juices present unique challenges due to their complexity and the presence of interfering compounds.

Method development typically involves:

Sample Extraction: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are optimized to efficiently isolate the lactones from the sample matrix.

Chromatographic Separation: Gas chromatography (GC) is the most common technique for separating volatile and semi-volatile compounds like gamma-dodecalactone. The selection of the appropriate GC column and temperature program is crucial for resolving the analyte from other matrix components.

Mass Spectrometric Detection: A mass spectrometer is used to detect and differentiate between the native gamma-dodecalactone and the gamma-Dodecalactone-d7 internal standard based on their mass-to-charge ratios.

Validation of the analytical method is a critical step to ensure its suitability for its intended purpose. This process involves demonstrating the method's performance characteristics, including linearity, precision, and accuracy.

Linearity, Precision, and Accuracy Assessment in SIDA

A comprehensive validation of a SIDA method for gamma-dodecalactone would involve a series of experiments to assess its performance. While specific data for gamma-Dodecalactone-d7 is not widely published, the following tables illustrate typical validation parameters for lactone analysis in food and beverage matrices using SIDA with deuterated internal standards.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards.

ParameterResult
Analyte gamma-Dodecalactone
Internal Standard gamma-Dodecalactone-d7
Calibration Range 1 - 200 µg/L
Regression Equation y = 1.05x + 0.02
Coefficient of Determination (R²) > 0.995

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator on the same instrument over a short period.

Reproducibility (Inter-day precision): The precision obtained when the analysis is performed in the same laboratory by different operators on different days.

Concentration LevelRepeatability (RSD%)Reproducibility (RSD%)
Low (5 µg/L) < 10%< 15%
Medium (50 µg/L) < 5%< 10%
High (150 µg/L) < 5%< 10%

Accuracy is the closeness of the agreement between the measured value and the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the added analyte that is detected is calculated.

Matrix TypeSpiked Concentration (µg/L)Measured Concentration (µg/L)Recovery (%)
White Wine 5048.597
Yogurt Extract 5052.0104
Apple Juice 5049.599

Chromatographic Separation Methodologies

The successful application of SIDA for gamma-dodecalactone analysis is highly dependent on the chromatographic separation of the analyte and its deuterated internal standard from the complex sample matrix. Gas chromatography coupled with mass spectrometry is the gold standard for this purpose.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Isotopologue Resolution

In GC-MS, the sample extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The column's stationary phase interacts differently with the various compounds in the mixture, causing them to separate based on their volatility and polarity. Although gamma-dodecalactone and gamma-Dodecalactone-d7 have very similar chemical properties, slight differences in their retention times can sometimes be observed due to the isotopic effect.

Following separation in the GC, the compounds enter the mass spectrometer. In the ion source, molecules are ionized, typically by electron impact (EI), which also causes them to fragment in a predictable manner. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For gamma-dodecalactone, a characteristic fragment ion at m/z 85 is often used for quantification. The corresponding fragment for gamma-Dodecalactone-d7 will have a higher mass, allowing the two to be distinguished and their respective signal intensities measured.

High-Resolution Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QQQ-MS)

For even greater selectivity and sensitivity, particularly in highly complex matrices, high-resolution gas chromatography coupled with a triple quadrupole mass spectrometer (GC-QQQ-MS) is employed. This technique operates in a mode called Multiple Reaction Monitoring (MRM), which significantly reduces background noise and chemical interferences.

In an MRM experiment, the first quadrupole (Q1) is set to select only the precursor ion of the target molecule (e.g., the molecular ion or a specific high-mass fragment of gamma-dodecalactone). This selected ion then passes into the second quadrupole (Q2), which acts as a collision cell. Here, the ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor only for a specific product ion that is characteristic of the fragmentation of the precursor ion.

This two-stage mass filtering process (precursor ion selection in Q1 and product ion selection in Q3) provides a very high degree of specificity. A specific MRM transition (precursor ion → product ion) is monitored for the unlabeled gamma-dodecalactone, and a different, mass-shifted transition is monitored for the gamma-Dodecalactone-d7 internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
gamma-Dodecalactone 19885
gamma-Dodecalactone-d7 20592

By monitoring these highly specific transitions, GC-QQQ-MS can accurately quantify gamma-dodecalactone at very low concentrations, even in the presence of co-eluting matrix components that would interfere with traditional GC-MS analysis.

Chiral Gas Chromatography for Enantiomeric Distribution Analysis

Chiral gas chromatography (GC) is an essential technique for separating the enantiomers of chiral compounds like gamma-dodecalactone, which possesses a stereocenter at the C4 position. The two enantiomers, (R)- and (S)-gamma-dodecalactone, often exhibit different sensory properties and biological activities. The use of gamma-dodecalactone-d7 as an internal standard in chiral GC analysis is critical for the accurate determination of the enantiomeric distribution (enantiomeric excess or ee%) of the unlabeled compound in various samples.

In a typical workflow, a sample containing gamma-dodecalactone is spiked with a known amount of gamma-dodecalactone-d7. The deuterated standard co-elutes with the native compound, but due to the mass difference, it can be distinguished by a mass spectrometric detector. This allows for precise quantification, correcting for any sample loss during preparation and injection.

The separation of enantiomers is achieved using a chiral stationary phase within the GC column. Cyclodextrin-based columns, such as those with derivatized beta-cyclodextrins, are commonly employed for the chiral resolution of lactones. gcms.cz The differential interaction of the (R) and (S) enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and individual quantification.

Table 1: Illustrative Chiral GC-MS Parameters for Enantiomeric Analysis of Gamma-Dodecalactone

ParameterValue
Column Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program 60°C (hold 2 min), ramp to 180°C at 2°C/min, hold 10 min
MS Detector Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-250
Monitored Ions (SIM) gamma-Dodecalactone: m/z 85, 111, 198 gamma-Dodecalactone-d7: m/z 92, 118, 205

This table presents a hypothetical but representative set of parameters for the chiral GC-MS analysis of gamma-dodecalactone using its deuterated internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov While GC-MS is often preferred for volatile compounds like lactones, LC-MS offers advantages for the analysis of less volatile derivatives or for matrices that are not amenable to GC analysis. The use of gamma-dodecalactone-d7 as an internal standard is crucial for achieving accurate and precise quantification in LC-MS assays.

In LC-MS analysis, gamma-dodecalactone-d7 is added to the sample prior to extraction and analysis. It co-elutes with the unlabeled gamma-dodecalactone, and its distinct mass-to-charge ratio allows for its separate detection by the mass spectrometer. This internal standardization corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy of the quantitative results.

LC-MS methods for the analysis of lactones often employ reversed-phase chromatography with a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid to improve ionization. Detection is commonly performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.

Table 2: Representative LC-MS/MS Parameters for the Analysis of Gamma-Dodecalactone

ParameterValue
LC Column C18 (2.1 x 100 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions gamma-Dodecalactone: 199.2 -> 85.1 gamma-Dodecalactone-d7: 206.2 -> 92.1

This table provides an example of LC-MS/MS parameters that could be used for the analysis of gamma-dodecalactone with its deuterated internal standard.

Sample Preparation and Enrichment Strategies

Headspace Solid-Phase Microextraction (HS-SPME) Protocols

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile compounds from various matrices. nih.gov In the analysis of flavors and fragrances, HS-SPME is particularly valuable for isolating compounds like gamma-dodecalactone from complex samples such as food, beverages, and biological fluids. mdpi.com The use of gamma-dodecalactone-d7 as an internal standard in HS-SPME protocols is essential for accurate quantification, as it compensates for matrix effects and variations in the extraction process.

The HS-SPME procedure involves exposing a coated fiber to the headspace above a sample. The volatile analytes, including gamma-dodecalactone and its deuterated standard, partition between the sample matrix, the headspace, and the fiber coating. After an equilibration or a defined extraction time, the fiber is withdrawn and inserted into the injector of a gas chromatograph for thermal desorption and analysis.

The choice of fiber coating is critical for the selective and efficient extraction of the target analytes. For lactones, fibers with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often effective. Optimization of extraction parameters, including temperature, time, and sample agitation, is crucial for achieving high sensitivity and reproducibility.

Solid-Phase Extraction (SPE) for Matrix Clean-Up

Solid-phase extraction (SPE) is a widely used sample preparation technique for the purification and concentration of analytes from complex matrices. thermofisher.com In the analysis of gamma-dodecalactone, SPE is employed to remove interfering compounds from the sample matrix, which can improve the accuracy and sensitivity of the subsequent chromatographic analysis. The addition of gamma-dodecalactone-d7 as an internal standard prior to SPE is a common practice to correct for any losses of the analyte during the extraction process.

The SPE process involves passing a liquid sample through a sorbent bed that retains the analyte of interest while allowing interfering compounds to pass through, or vice versa. For the extraction of moderately polar compounds like gamma-dodecalactone from aqueous samples, reversed-phase sorbents such as C18 or polymeric sorbents are often used.

A typical SPE protocol for the extraction of gamma-dodecalactone from a liquid sample would involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Loading: The sample, spiked with gamma-dodecalactone-d7, is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds.

Elution: The retained gamma-dodecalactone and its deuterated standard are eluted with a strong organic solvent (e.g., ethyl acetate).

The eluate is then concentrated and analyzed by GC-MS or LC-MS.

Spectroscopic Characterization of Deuterated Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Labeling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. ethernet.edu.et In the context of gamma-dodecalactone-d7, NMR spectroscopy is used to confirm the structure of the molecule and to determine the positions and extent of deuterium incorporation. Both ¹H NMR and ¹³C NMR are employed for this purpose.

In the ¹H NMR spectrum of gamma-dodecalactone-d7, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The remaining proton signals may show simplified splitting patterns due to the absence of coupling to the deuterons.

In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet multiplicity in the proton-coupled spectrum due to C-D coupling. In the proton-decoupled ¹³C NMR spectrum, these carbon signals will be of lower intensity compared to the unlabeled compound due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached deuterium. The chemical shifts of the deuterated carbons may also be slightly shifted upfield.

Table 3: Predicted ¹³C NMR Chemical Shift Changes Upon Deuteration of Gamma-Dodecalactone

Carbon PositionExpected Chemical Shift (ppm) in gamma-DodecalactonePredicted Effect of Deuteration on Adjacent Carbon
C1 (C=O)~177Minor upfield shift
C2~29Minor upfield shift
C3~28Minor upfield shift
C4~80Significant upfield shift and reduced intensity
C5~35Minor upfield shift
C6-C11 (alkyl chain)~22-32Minor upfield shifts depending on proximity to deuterated centers
C12 (CH₃)~14Minimal effect

This table illustrates the expected changes in the ¹³C NMR spectrum of gamma-dodecalactone upon deuteration, based on general principles of isotope effects in NMR spectroscopy.

Raman Spectroscopy with Deuterium Isotope Probing (Raman-DIP)

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering a "molecular fingerprint" of the substance being analyzed. mdpi.commdpi.comnih.gov The strategic use of isotopically labeled molecules, such as gamma-Dodecalactone-d7, in conjunction with Raman spectroscopy, a technique known as Raman Spectroscopy with Deuterium Isotope Probing (Raman-DIP), offers enhanced analytical capabilities. The primary advantage of this method lies in the unique vibrational signature of the carbon-deuterium (C-D) bond.

The C-D stretching vibrations appear in a spectral region from approximately 2050 cm⁻¹ to 2300 cm⁻¹. nih.gov This area is often referred to as the "Raman-silent" or "bio-orthogonal" region because it is largely free from signals of naturally occurring molecules in biological or complex organic samples, which are dominated by C-H, O-H, and N-H bonds. nih.gov The introduction of gamma-Dodecalactone-d7 as a probe allows its C-D bonds to be detected without interference from the background matrix, enabling clear and specific tracking of the molecule. nih.gov

Research in related fields has demonstrated that deuterium labeling provides a robust signature for probing various environments. nih.gov When a deuterated molecule like gamma-Dodecalactone-d7 is introduced into a system, the C-D bonds act as a distinct marker. The intensity of the C-D Raman signal can be correlated with the concentration of the labeled compound, allowing for quantitative analysis. Furthermore, subtle shifts in the C-D peak position can provide information about the local chemical environment of the lactone. researchgate.net

The application of Raman-DIP with gamma-Dodecalactone-d7 is particularly valuable in studying its interaction and distribution within complex mixtures, such as food matrices or fragrance formulations. The technique allows for the visualization of the spatial distribution of the deuterated lactone at a microscopic level, a method known as Raman imaging. nih.govnih.gov

Below is a data table illustrating the characteristic Raman shifts for key vibrational modes, comparing a standard gamma-Dodecalactone with its deuterated analogue, gamma-Dodecalactone-d7. The shift to a lower wavenumber for the C-D stretch is a hallmark of deuterium labeling.

Vibrational ModeTypical Wavenumber (cm⁻¹) for C-H BondsExpected Wavenumber (cm⁻¹) for C-D Bonds
C-H Stretching2800 - 3000N/A
C-D StretchingN/A2050 - 2300
C=O Stretching (Lactone)1735 - 17501735 - 1750
C-O Stretching1000 - 13001000 - 1300
CH₂ Scissoring1450 - 1470~990 - 1150 (CD₂ Scissoring)
Note: Expected wavenumbers for C-D bonds are based on general principles of isotopic effects in Raman spectroscopy. The exact positions can vary based on molecular structure and environment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Deuterium Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating molecular structures by measuring the absorption of infrared radiation by a sample. mdpi.com When analyzing isotopically labeled compounds like gamma-Dodecalactone-d7, FTIR provides definitive insights into the effects of deuterium substitution on molecular vibrations. acs.org

The fundamental principle underlying this analysis is the relationship between vibrational frequency, atomic mass, and bond strength, often approximated by the harmonic oscillator model. The vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. libretexts.orgedurev.in Since deuterium has approximately twice the mass of hydrogen, substituting hydrogen with deuterium in the C-H bonds of gamma-Dodecalactone significantly increases the reduced mass. libretexts.orgajchem-a.com This mass increase results in a predictable decrease, or "redshift," of the C-D bond's stretching frequency compared to the C-H bond. ajchem-a.com

This isotopic shift is a key analytical feature. The stretching vibrations for C-H bonds typically appear in the 2800-3000 cm⁻¹ region of the FTIR spectrum. csbsju.edu Upon deuteration, the corresponding C-D stretching vibrations are observed at a much lower frequency, generally around 2100-2250 cm⁻¹. csbsju.edu This significant downshift allows for the unambiguous identification and analysis of the deuterated sites within the gamma-Dodecalactone-d7 molecule. acs.orgnih.gov

Isotopic substitution with deuterium can be used to assign specific vibrational modes within a complex spectrum. By comparing the FTIR spectrum of standard gamma-Dodecalactone with that of gamma-Dodecalactone-d7, researchers can confidently attribute specific absorption bands to the vibrations of the deuterated parts of the molecule. libretexts.org This level of detail is crucial for understanding the structural and dynamic properties of the molecule.

The following table presents a comparison of the theoretical and observed vibrational frequencies for C-H and C-D bonds, illustrating the isotopic effect. The theoretical ratio of the frequencies (ν_CH / ν_CD) is approximately √2 (≈ 1.41). libretexts.orgedurev.in

Bond TypeTypical Experimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹) based on Isotopic Shift
C-H Stretch~2930N/A
C-D Stretch~2100 - 2250~2078 (Calculated from 2930 / 1.41)
C=O Stretch~1740~1740 (Unaffected by deuteration of alkyl chain)
Note: Values are representative and serve to illustrate the principle of isotopic shifts in FTIR spectroscopy.

This analytical approach provides a precise, non-destructive method for confirming the presence and location of deuterium labels in gamma-Dodecalactone-d7, facilitating its use as an internal standard or tracer in various research applications.

Applications of Gamma Dodecalactone D7 in Chemical Biology and Metabolism Studies

Tracing Metabolic Pathways of Lactones in Biological Systems

Stable isotope tracing is a fundamental technique for mapping the flow of molecules through metabolic networks. mssm.eduspringernature.com By introducing a labeled compound into a biological system, scientists can follow the journey of the labeled atoms as they are incorporated into various downstream metabolites. Gamma-Dodecalactone-d7, with its seven deuterium (B1214612) atoms, acts as a tracer that can be readily distinguished from its endogenous, unlabeled form by mass spectrometry. This distinction is crucial for accurately tracking its metabolic fate without interfering with the natural biological processes.

The biosynthesis of gamma-lactones in many organisms, particularly in yeasts and fungi, is intricately linked to fatty acid metabolism. nih.govresearchgate.net The prevailing pathway involves the β-oxidation of hydroxy fatty acids. For instance, the production of the related gamma-decalactone (B1670016) often starts from ricinoleic acid. nih.govnih.gov

The use of gamma-Dodecalactone-d7 can provide definitive evidence for the steps in its biosynthetic pathway. By administering a deuterated precursor, such as a deuterated fatty acid, researchers can track the incorporation of deuterium into gamma-dodecalactone (B1217428). The specific positions and number of deuterium atoms retained in the final lactone molecule can reveal the precise enzymatic reactions and intermediates involved in the conversion process. This approach allows for the confirmation of proposed pathways and the discovery of novel biosynthetic routes.

In studies involving microorganisms that are both capable of producing gamma-dodecalactone and are being supplemented with it externally, it is essential to distinguish between the endogenously synthesized and exogenously supplied pools of the compound. Gamma-Dodecalactone-d7 is an ideal internal standard for this purpose.

By adding a known amount of gamma-Dodecalactone-d7 to the culture medium, researchers can use it as a reference against which the endogenously produced, unlabeled gamma-dodecalactone can be quantified. This is achieved by analyzing samples using techniques like gas chromatography-mass spectrometry (GC-MS), where the deuterated and non-deuterated forms can be separated and their respective amounts measured. This allows for an accurate assessment of the organism's synthetic capacity under different conditions, without the confounding factor of external uptake.

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov By supplying a deuterated precursor that is known to be a building block for gamma-dodecalactone, such as a deuterated fatty acid, it is possible to measure the rate at which the deuterium label is incorporated into the final product. This provides a direct measure of the carbon flux through that specific metabolic pathway.

For example, in yeast, the central carbon metabolism can be profiled to understand how different carbon sources are utilized for biomass and metabolite production. nih.gov By introducing a deuterated precursor for gamma-dodecalactone, the flux of carbon from that precursor to the lactone can be quantified, offering insights into the efficiency and regulation of this biosynthetic pathway under various growth conditions.

Investigation of Lipid Metabolism and Lipogenesis Pathways

Gamma-lactones are derived from fatty acid precursors, making the study of their metabolism intrinsically linked to lipid metabolism and lipogenesis (the synthesis of fatty acids). The use of deuterated fatty acids as tracers has been a cornerstone in understanding these complex processes. nih.govtandfonline.comnih.gov

By introducing deuterated fatty acids into a biological system, researchers can trace their incorporation into various lipid classes, including triglycerides and phospholipids. nih.govtandfonline.com This allows for the quantification of de novo lipogenesis, which is the synthesis of fatty acids from non-lipid precursors like carbohydrates. researchgate.netmetsol.com The insights gained from tracing deuterated fatty acids can be directly applied to understanding the pool of precursors available for gamma-dodecalactone synthesis. Furthermore, deuterated lipids have been used to study the protective effects against lipid peroxidation. wikipedia.org

The application of gamma-Dodecalactone-d7 and its deuterated precursors enables a detailed investigation into the interplay between lipid metabolism and lactone production. For instance, by manipulating the conditions that affect lipogenesis and monitoring the output of labeled gamma-dodecalactone, a clearer picture of the regulatory mechanisms that connect these two pathways can be established.

Biotransformation Processes of Gamma-Lactones

Biotransformation is the process by which living organisms modify chemical compounds. nih.govmedcraveonline.com Microorganisms, particularly yeasts and fungi, are widely used for the biotransformation of various substrates into valuable aroma compounds like gamma-dodecalactone. researchgate.netmdpi.com

Several yeast and fungal species are known for their ability to produce gamma-dodecalactone through the biotransformation of specific precursors. The process often involves the β-oxidation of long-chain fatty acids. For example, oleic acid can be hydrated to 10-hydroxystearic acid, which then undergoes several cycles of β-oxidation to yield a precursor that is subsequently cyclized to form gamma-dodecalactone. mdpi.com

The yeast Waltomyces lipofer has been shown to be an efficient producer of gamma-dodecalactone from 10-hydroxystearic acid. nih.govresearchgate.net Studies with various yeast strains have demonstrated different efficiencies in this biotransformation process. The use of gamma-Dodecalactone-d7 as a tracer can help in optimizing these microbial production systems by providing a precise way to measure conversion rates and identify metabolic bottlenecks.

Below is a table summarizing the production of gamma-dodecalactone by different yeast strains under specific conditions.

MicroorganismPrecursorConcentration of γ-dodecalactoneConversion YieldProductivityReference
Waltomyces lipofer (nonpermeabilized cells)10-hydroxystearic acid12 g/L21% (wt/wt)0.4 g/L/h nih.gov
Waltomyces lipofer (permeabilized cells)10-hydroxystearic acid46 g/L76% (wt/wt)1.5 g/L/h nih.gov
Yarrowia lipolytica MTLY40-2p (flask culture)Castor oil5.5 g/LNot specifiedNot specified tandfonline.com
Yarrowia lipolytica W29 (wild-type, flask culture)Castor oil1.8 g/LNot specifiedNot specified tandfonline.com

These studies highlight the potential for significant improvements in gamma-dodecalactone production through process optimization and strain engineering. The use of deuterated tracers like gamma-Dodecalactone-d7 can play a crucial role in these advancements by enabling detailed metabolic studies.

Enzymatic Steps and Beta-Oxidation Systems in Microorganisms

The biosynthesis of gamma-lactones in microorganisms, such as the yeast Yarrowia lipolytica, is intricately linked to the peroxisomal beta-oxidation of fatty acids. This catabolic process breaks down fatty acid molecules to generate acetyl-CoA. In the context of lactone production, hydroxy fatty acids are key precursors. For instance, the biotransformation of ricinoleic acid (a C18 hydroxy fatty acid) into gamma-decalactone is a well-studied example. This conversion involves multiple cycles of the beta-oxidation pathway, which systematically shortens the carbon chain of the fatty acid by two carbons per cycle.

The core beta-oxidation cycle consists of four enzymatic steps:

Dehydrogenation by acyl-CoA oxidase.

Hydration by enoyl-CoA hydratase.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

Thiolytic cleavage by beta-ketothiolase.

In yeasts, these reactions are catalyzed by enzymes such as acyl-CoA oxidase and a multifunctional enzyme that handles the hydratase and dehydrogenase steps. The process continues until a specific intermediate, 4-hydroxy-decanoyl-CoA, is formed, which then undergoes intramolecular esterification (lactonization) to yield the gamma-lactone.

The use of deuterated compounds like gamma-Dodecalactone-d7 is critical for studying the dynamics of these pathways. It can be used as an internal standard in mass spectrometry-based analyses to accurately quantify the intermediates and final products of beta-oxidation, helping to identify rate-limiting steps and potential metabolic bottlenecks. Furthermore, feeding microorganisms deuterated fatty acid precursors allows researchers to trace the path of the deuterium atoms through the beta-oxidation cycles, confirming the enzymatic steps and identifying any alternative or side pathways.

Genetic Engineering Strategies for Metabolic Pathway Manipulation

Metabolic engineering focuses on the targeted modification of an organism's genetic and regulatory processes to enhance the production of specific compounds. In the context of gamma-dodecalactone biosynthesis, microorganisms like Yarrowia lipolytica and Saccharomyces cerevisiae are prime targets for genetic manipulation to improve yields.

Key strategies often involve:

Overexpression of Key Enzymes: Increasing the expression of enzymes that catalyze rate-limiting steps in the biosynthetic pathway. For example, enhancing the activity of specific acyl-CoA oxidases can direct the metabolic flux towards the desired lactone precursor.

Deletion of Competing Pathways: Eliminating or downregulating enzymes that divert precursors into competing metabolic pathways. For instance, disrupting genes involved in the further degradation of the 4-hydroxydecanoic acid precursor can prevent its loss and increase the final lactone yield.

Pathway Introduction: Introducing new genes (heterologous expression) from other organisms to create novel production pathways. For example, expressing an oleate (B1233923) hydroxylase from a fungus in S. cerevisiae enables the conversion of oleic acid into a suitable precursor for gamma-decalactone production.

Gamma-Dodecalactone-d7 plays a vital role in these engineering efforts. As a deuterated internal standard, it allows for precise quantification of the target molecule in complex fermentation broths. This accuracy is essential for evaluating the success of different genetic modifications. By comparing the production levels in engineered strains to wild-type strains, researchers can quantitatively assess the impact of their manipulations on the metabolic flux towards gamma-dodecalactone. This data-driven approach accelerates the design-build-test-learn cycle of metabolic engineering.

Table 1: Examples of Genetic Engineering Strategies in Y. lipolytica for Lactone Production

Genetic Modification Target Enzyme/Pathway Objective Observed Outcome Citation
Disruption of POX3 gene Short-chain Acyl-CoA Oxidase Reduce reconsumption of γ-decalactone Slower reconsumption of the final product.
Decreased Acyl-CoA Oxidase (Aox) activity Acyl-CoA Oxidase Shift production from 3-hydroxy-γ-decalactone to γ-decalactone Increased ratio of γ-decalactone to other C10 lactones.
Engineering fatty acid metabolism Fatty acid synthesis and modification pathways Enable production from non-hydroxylated fatty acids Successful synthesis of γ-dodecalactone from alternative precursors.

Precursor-Product Relationship Delineation in Biosynthesis

A fundamental challenge in metabolic research is to unequivocally establish the direct biosynthetic link between a precursor molecule and its final product. Stable isotope tracing, using compounds like gamma-Dodecalactone-d7 or deuterated precursors, is a definitive method for this purpose. This technique, often referred to as metabolic flux analysis, involves introducing a labeled compound into a biological system and tracking the incorporation of the isotopic label into downstream metabolites.

The process typically involves:

Introducing a Labeled Precursor: A deuterated or ¹³C-labeled fatty acid (e.g., deuterated ricinoleic acid) is supplied to the microorganism culture.

Metabolic Conversion: The microorganism's enzymes process the labeled precursor through the biosynthetic pathway.

Detection and Analysis: The resulting products are extracted and analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can distinguish between the labeled (heavier) and unlabeled molecules, confirming that the precursor was indeed converted into the product.

By analyzing the mass shifts in the resulting lactones, researchers can confirm the pathway and quantify the efficiency of the conversion. Gamma-Dodecalactone-d7 is particularly valuable as a quantification standard in these experiments. By adding a known amount of the deuterated standard to a sample before analysis, scientists can correct for variations in sample preparation and instrument response, leading to highly accurate measurements of the biosynthesized, unlabeled gamma-dodecalactone. This precise quantification is crucial for building accurate metabolic models and understanding the flow of metabolites through the network.

Role of Gamma Dodecalactone D7 in Chemical Ecology and Flavor Chemistry Research

Authentication Studies of Natural Products and Foodstuffs

The use of stable isotope-labeled compounds is a cornerstone of modern analytical chemistry for verifying the authenticity and quality of food products and natural ingredients. Gamma-Dodecalactone-d7 serves as an ideal internal standard in Stable Isotope Dilution Assays (SIDA), a powerful technique for quantification. nih.govacs.org SIDA involves adding a known quantity of the deuterated standard to a sample before processing. Because the deuterated and non-deuterated forms exhibit nearly identical chemical and physical properties during extraction, purification, and analysis, any sample loss affects both compounds equally. nih.gov This allows for highly accurate calculation of the native analyte's concentration based on the final ratio of the two compounds measured by a mass spectrometer. nih.gov

A significant challenge in the flavor industry is the fraudulent adulteration of natural products with cheaper, synthetic alternatives. Gamma-Dodecalactone-d7 is instrumental in methods designed to detect such practices. By using it as an internal standard, analysts can precisely quantify the total amount of gamma-dodecalactone (B1217428) in a product. This quantitative data can be compared against established concentration ranges for authentic natural products.

Table 1: Application of γ-Dodecalactone-d7 in Authenticity Testing
Analytical GoalRole of γ-Dodecalactone-d7TechniqueOutcome
Quantify native γ-dodecalactoneInternal StandardStable Isotope Dilution Assay (SIDA) with GC-MSAccurate concentration data to check against reference values for authentic products.
Support Isotopic AnalysisEnables accurate sample preparation for further tests.Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)Determination of ¹³C/¹²C ratio to verify the origin (natural vs. synthetic) of the compound.

Gamma-dodecalactone is a key volatile compound contributing to the characteristic aroma of many fruits, such as peaches and nectarines. scentspiracy.comnih.gov The concentration of this lactone often changes significantly as the fruit ripens and undergoes post-harvest storage, making it a potential chemical marker for maturity and freshness. mdpi.comcabidigitallibrary.org

Research aimed at understanding these changes requires highly reliable quantitative data. The use of gamma-Dodecalactone-d7 in SIDA allows scientists to accurately track the biosynthesis and degradation of gamma-dodecalactone throughout the fruit's lifecycle. For example, researchers can measure its concentration in fruit harvested at different maturity stages (e.g., green, yellow, fully ripe) or monitor its decline during storage, which can be affected by conditions like temperature and irradiation. cabidigitallibrary.orgresearchgate.net This information is crucial for optimizing harvest times and developing better post-harvest storage techniques to maintain optimal flavor and quality.

Analysis of Volatile Organic Compound (VOC) Profiles in Complex Matrices

Volatile Organic Compounds (VOCs) are responsible for the aroma and flavor of foods, beverages, and fragrances. An aroma profile is the unique combination and concentration of these VOCs. volatileanalysis.com Analyzing these profiles is challenging due to the complexity of the sample matrix and the low concentrations of many key compounds.

Deuterated internal standards like gamma-Dodecalactone-d7 are considered the gold standard for the quantitative analysis of specific aroma compounds within a complex VOC profile. nih.gov When creating an aroma profile using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), adding gamma-Dodecalactone-d7 at the beginning of the sample preparation process corrects for variability in extraction efficiency and instrumental response. nih.govnih.gov

Table 2: Principle of Quantification using γ-Dodecalactone-d7 in SIDA
StepProcedureRationale
1. SpikingA precise, known amount of γ-Dodecalactone-d7 is added to the sample.Introduces a reference point for quantification.
2. ExtractionVolatile compounds (both native and deuterated) are extracted from the matrix.The deuterated standard co-extracts with the native analyte, accounting for any losses.
3. AnalysisThe extract is analyzed by GC-MS.The mass spectrometer differentiates between the native analyte and the heavier deuterated standard.
4. CalculationThe concentration of native γ-dodecalactone is calculated from the known amount of standard added and the measured peak area ratio of the two compounds.Provides a highly accurate and precise final concentration, corrected for experimental variations.

The biosynthesis of aroma compounds in plants is highly responsive to environmental conditions such as temperature, light, water availability, and soil composition. researchgate.netfrontiersin.org Studying how these factors affect the production of specific VOCs like gamma-dodecalactone is essential for agriculture and food science. For instance, moderate drought stress or changes in growing temperature can alter the flavor profile of fruits. researchgate.netnih.gov

To investigate these relationships, researchers rely on precise analytical methods to detect subtle changes in VOC concentrations. By using gamma-Dodecalactone-d7 as an internal standard, scientists can confidently quantify the levels of gamma-dodecalactone in plants grown under various controlled environmental conditions. This allows for a clear understanding of how environmental stressors modulate the metabolic pathways responsible for producing this key flavor compound. mdpi.com

Odorant-Receptor Interaction Studies (Non-Clinical Focus)

The sense of smell begins with the interaction between a volatile odorant molecule and an olfactory receptor (OR) in the nasal epithelium. nih.govnih.gov Understanding the specifics of these interactions at a molecular level is a major goal of sensory science. While research in this area is complex, deuterated compounds offer unique opportunities for investigation.

Gamma-Dodecalactone-d7 can be used in non-clinical, in-vitro studies to probe the mechanisms of olfactory reception. For example, some theories of olfaction propose that the vibrational modes of a molecule contribute to its perceived scent. Because deuteration alters a molecule's vibrational frequencies without changing its shape, comparing the response of a specific OR to both gamma-dodecalactone and gamma-Dodecalactone-d7 can provide evidence for or against this theory. oup.com Additionally, the deuterated label can serve as a tracer in competitive binding assays or be used in advanced spectroscopic techniques to study how the lactone fits into the binding pocket of its target receptor.

Investigating Binding Mechanisms of Gamma-Lactones with Olfactory Receptors

The perception of flavor and aroma is initiated by the interaction between volatile compounds and olfactory receptors (ORs) located in the olfactory epithelium. nih.govnih.gov Gamma-lactones, including gamma-dodecalactone, are known for their characteristic fruity and creamy scents, making them subjects of interest in olfaction research. scentspiracy.comthegoodscentscompany.com Understanding the binding mechanisms of these lactones to specific ORs is crucial for deciphering the combinatorial code of olfaction, where a single odorant can activate multiple receptors and a single receptor can be activated by multiple odorants. nih.govnih.gov

Research has identified several human ORs that respond to gamma-lactones. For instance, OR1G1 and OR2W1 are known to detect gamma-decalactone (B1670016), a structurally similar compound, and are considered broadly tuned receptors that also respond to other molecules like fatty acids and alcohols. researchgate.net In studies aiming to quantify the binding affinity (e.g., dissociation constants) of gamma-dodecalactone to such receptors, gamma-Dodecalactone-d7 is employed as an internal standard. This allows researchers to precisely measure the concentration of the unlabeled lactone bound to the receptor or remaining in solution, which is essential for accurate binding curve generation and affinity calculations.

Table 1: Olfactory Receptors Associated with Lactone Perception

ReceptorAssociated Ligand(s)Research Focus
OR1G1γ-Decalactone, Sandalwood OdorantsBroadly tuned receptor, used in binding affinity studies. researchgate.netresearchgate.net
OR2W1γ-DecalactoneIdentified as a human receptor for γ-decalactone. researchgate.net
hOR1A1(-)-CarvoneUsed as a model to study the role of extracellular loops in ligand binding. mdpi.com

Molecular Dynamics Simulations and Computational Modeling of Receptor Binding

Computational methods, particularly molecular dynamics (MD) simulations, have become powerful tools for investigating the structure-function relationships of olfactory receptors and their interactions with odorants. herts.ac.uknih.gov These simulations provide atomic-level insights into how a ligand like gamma-dodecalactone docks within the binding pocket of a receptor and the conformational changes that lead to receptor activation. nih.govresearchgate.net

The process typically involves creating a 3D homology model of the target OR, followed by docking the odorant molecule into the predicted binding site and running simulations to observe the dynamic behavior of the complex over time. researchgate.netnih.gov While the simulations themselves model the non-deuterated gamma-dodecalactone, the experimental data used to validate these computational models must be highly accurate. Gamma-Dodecalactone-d7 plays a crucial role in this validation process. By enabling precise quantification of binding energies or activation thresholds in parallel laboratory experiments, it ensures that the computational models are being benchmarked against reliable, real-world data. researchgate.netplos.org This synergy between computational prediction and precise experimental validation is key to advancing our understanding of olfactory signaling. unimi.it

Table 2: Key Steps in Molecular Dynamics Simulation of Odorant-Receptor Binding

StepDescriptionRelevance
1. Homology ModelingPredicting the 3D structure of the olfactory receptor based on known GPCR structures. researchgate.netProvides the structural framework for the receptor.
2. Ligand DockingComputationally placing the odorant (e.g., γ-dodecalactone) into the receptor's binding pocket. researchgate.netPredicts the most likely binding pose of the ligand.
3. System SolvationPlacing the receptor-ligand complex into a simulated membrane and water environment. nih.govMimics the natural cellular environment of the receptor.
4. MD SimulationSimulating the movement of all atoms in the system over time to observe interactions and conformational changes. herts.ac.ukReveals the dynamics of binding and potential activation mechanisms. nih.gov
5. Data AnalysisCalculating metrics such as binding free energy and identifying key amino acid interactions. plos.orgQuantifies the stability of the interaction and identifies critical residues for binding.

In Vitro Cellular Assays for Olfactory Receptor Activation

To functionally characterize ORs and determine their specific ligands, researchers rely on heterologous expression systems and in vitro cellular assays. nih.gov In these systems, a specific OR gene is expressed in a host cell line (e.g., HEK293) that does not normally express olfactory receptors. When these engineered cells are exposed to an odorant that activates the expressed receptor, a downstream signaling cascade is initiated, often leading to an increase in intracellular calcium or cyclic AMP (cAMP). nih.govnih.gov

Common assays like calcium imaging or luminescence-based cAMP reporters (e.g., GloSensor assay) are used to measure the receptor's response to different concentrations of an odorant. nih.gov The accuracy of the resulting dose-response curves is fundamentally dependent on the precise knowledge of the odorant concentrations being tested. Gamma-Dodecalactone-d7 is essential in this context as an internal standard for analytical methods (e.g., LC-MS/MS) used to verify the actual concentration of gamma-dodecalactone in the cell culture media. This accounts for any potential degradation, volatilization, or non-specific binding of the compound, ensuring the reliability of the functional assay data.

Table 3: Comparison of In Vitro Assays for Olfactory Receptor Activation

Assay TypePrincipleSignal MeasuredAdvantage
Calcium ImagingActivation of G-protein coupled ORs leads to an influx of Ca²⁺ into the cytoplasm.Changes in fluorescence of a calcium-sensitive dye.High-throughput screening capability.
GloSensor cAMP AssayOR activation modulates cAMP levels, which is detected by a genetically encoded luciferase.Luminescence. nih.govReal-time monitoring of receptor activation. nih.gov
Luciferase Reporter Gene AssayReceptor activation drives the expression of a reporter gene (luciferase) via a cAMP response element.Luminescence.Robust and sensitive endpoint measurement.

Role of Lactones in Insect Chemical Communication (Pheromone Research)

In the field of chemical ecology, lactones are recognized as important semiochemicals, particularly as pheromones in insects. nih.gov For example, (R)-(+)-γ-decalactone has been identified as the primary aggregation-sex pheromone component for the hermit beetle Osmoderma eremicola. nih.gov Studies of this species have also detected occasional traces of the chain-length analog, gamma-dodecalactone, suggesting a potential, albeit minor, role in its chemical communication. nih.gov

Research in this area often involves collecting and analyzing volatile compounds released by insects or testing the behavioral responses of insects to synthetic lures. Quantifying the precise amount of a specific lactone in a pheromone blend or its release rate from a lure is critical. Gamma-Dodecalactone-d7 serves as an ideal internal standard for such analyses. When extracting pheromones from glands, air samples (headspace analysis), or lure matrices, adding a known amount of the deuterated standard allows for accurate quantification of the native gamma-dodecalactone, correcting for any sample loss during extraction and analysis. This precision is vital for correlating specific quantities of the semiochemical with observed behavioral effects. nih.gov

Table 4: Examples of Gamma-Lactones in Insect Chemical Ecology

Insect SpeciesCompoundFunctionReference
Osmoderma eremicola (Hermit Beetle)(R)-(+)-γ-DecalactoneAggregation-sex pheromone nih.gov
Osmoderma eremicola (Hermit Beetle)γ-DodecalactoneTrace component in male pheromone blend nih.gov
Elater abruptus (Click Beetle)γ-DecalactoneKairomone (attracts females) nih.gov

Applications in Industrial Process Monitoring and Optimization

Beyond fundamental research, gamma-lactones are valuable compounds used extensively in the food, beverage, and cosmetic industries to impart fruity and creamy notes. thegoodscentscompany.comresearchgate.net There is significant commercial interest in producing these compounds through biotechnological routes, such as the biotransformation of castor oil by yeasts like Yarrowia lipolytica. researchgate.net This process involves multiple enzymatic steps, including hydrolysis and β-oxidation, to convert ricinoleic acid into the desired gamma-lactone.

Optimizing the efficiency of this industrial bioprocess requires careful monitoring of various parameters, such as substrate concentration, pH, aeration, and cell density, to maximize the product yield. researchgate.net The accurate quantification of the final product, gamma-dodecalactone, in the fermentation broth is paramount for process control and optimization. Gamma-Dodecalactone-d7 is the quintessential tool for this application. By using it as an internal standard in quality control labs, manufacturers can employ methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to precisely measure the concentration of the produced gamma-dodecalactone. This allows for reliable tracking of process performance, validation of improvements, and ensuring batch-to-batch consistency.

Table 5: Parameters for Optimization in Microbial Lactone Production

ParameterInfluence on ProcessExample of Optimization
Substrate Concentration (e.g., Castor Oil)Affects reaction rate and potential substrate inhibition.Determining the optimal oil concentration to maximize yield without causing toxicity. researchgate.net
pHImpacts enzyme activity and cell viability.Maintaining pH in the optimal range (e.g., pH 4) for the yeast strain.
Aeration (Oxygen Transfer Rate)Crucial for the aerobic β-oxidation pathway.Adjusting agitation and airflow rates to ensure sufficient oxygen supply. researchgate.net
Cell DensityHigher cell density can lead to higher productivity.Using fed-batch strategies to achieve high cell concentrations. researchgate.net
Nutrient Levels (e.g., Yeast Extract, Peptone)Supports cell growth and enzyme production.Optimizing concentrations to support biotransformation.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of deuterated compounds is a cornerstone of their application, and ongoing research aims to create more efficient, selective, and scalable methods for producing γ-Dodecalactone-d7. The goal is to control the exact placement and number of deuterium (B1214612) atoms within the molecule, which is critical for its function as an internal standard and for studying kinetic isotope effects.

Recent advancements have moved beyond traditional methods, exploring novel catalytic systems and synthetic strategies. For instance, copper-catalyzed deacylative deuteration has emerged as a promising technique for the site-specific and degree-controlled installation of deuterium into alkyl groups. nih.gov This redox-neutral process often utilizes readily available ketones as starting materials and heavy water (D₂O) as the deuterium source, offering a versatile and functional group-tolerant approach. nih.gov Such methods could be adapted for the precise deuteration of γ-lactone precursors.

Another area of development involves the catalytic functionalization of C-H bonds. researchgate.net These methods aim to directly replace specific hydrogen atoms with deuterium in a single step, bypassing the need for pre-functionalized substrates. researchgate.net Research into manganese or copper-based catalytic systems for the lactonization of unactivated C-H bonds could be leveraged for deuterated analogs by introducing a deuterium source at the appropriate step. researchgate.netnih.gov

A study specifically on the synthesis of deuterated γ-lactones, including a variant of dodecalactone, demonstrated two distinct pathways. One route involved the reduction of a protected hydroxypropiolic acid with deuterium gas, while another utilized the free radical addition of 2-iodoacetamide to a deuterated alkene. nih.govresearchgate.net These syntheses yielded products with high deuterium incorporation, underscoring the feasibility of producing highly enriched γ-Dodecalactone-d7 for analytical applications. nih.govresearchgate.net

Table 1: Comparison of Synthetic Routes for Deuterated γ-Lactones
Synthetic MethodKey ReagentsPosition of DeuterationDeuterium IncorporationOverall YieldReference
Reduction of Hydroxypropiolic AcidDeuterium gas (D₂)[2,2,3,3-2H₄]>89%19% for γ-dodecalactone nih.govresearchgate.net
Free Radical Addition[1,1,2-2H₃]-1-decene, 2-iodoacetamide[3,3,4-2H₃]>92%23% for γ-dodecalactone nih.govresearchgate.net
Cu-catalyzed Deacylative DeuterationD₂O, Copper catalystSite-specific (e.g., α, β positions)Degree-controlled (mono-, di-, tri-)Substrate-dependent nih.gov

Integration of Multi-Omics Data with Deuterium Labeling for Systems Biology Insights

The field of systems biology aims to understand the complex interactions within biological systems as a whole. Multi-omics, the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, is a cornerstone of this approach. Stable isotope labeling, particularly with deuterium, is becoming an indispensable tool in this integrative analysis, especially within metabolomics. nih.gov

The use of γ-Dodecalactone-d7 as an internal standard is critical for the accurate quantification of its non-deuterated counterpart and similar metabolites in complex biological samples. clearsynth.com This accuracy is paramount when integrating metabolomic data with other 'omic' datasets to build comprehensive models of metabolic networks. nih.gov Deuterated standards help to correct for variations in sample preparation and instrument response, ensuring that the quantitative data is reliable. clearsynth.comnih.gov

Future research will focus on leveraging stable isotope-assisted metabolomics to achieve several key objectives:

Metabolite Identification and Quantification : Isotope labeling aids in the confident identification of metabolites in complex mixtures and allows for precise quantification, which are often limitations in untargeted metabolomics studies. nih.govnih.gov

Metabolic Flux Analysis : By tracing the path of deuterium-labeled precursors through metabolic pathways, researchers can measure the rates of metabolic reactions (fluxes), providing a dynamic view of cellular metabolism that is not attainable from static metabolite measurements alone. nih.govcreative-proteomics.com

Pathway Elucidation : Stable isotope tracing can help to confirm known metabolic pathways and even discover new ones by tracking the incorporation of isotopes into unexpected metabolites. acs.orgacs.org

The integration of such detailed metabolic information, facilitated by deuterated standards like γ-Dodecalactone-d7, with genomic and proteomic data allows for a more holistic understanding of how genetic traits and protein expression levels influence an organism's metabolic phenotype in health and disease. nih.gov

Expansion of Gamma-Dodecalactone-d7 Applications in Environmental Analytical Chemistry

The precision and accuracy afforded by deuterated internal standards are highly valuable in environmental science for monitoring pollutants. clearsynth.com Gamma-Dodecalactone-d7 has significant potential for expanded use in environmental analytical chemistry, particularly for the quantification of trace organic compounds in complex matrices such as water, soil, and air. nih.govnih.gov

As γ-dodecalactone is used as a fragrance and flavoring agent, it can enter the environment through various waste streams. nih.govthegoodscentscompany.com Monitoring its presence and concentration, as well as that of structurally similar pollutants, is important for assessing environmental impact. The use of γ-Dodecalactone-d7 as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) allows for highly accurate and sensitive quantification. nih.govastm.org This is because the deuterated standard co-elutes with the analyte and behaves similarly during extraction and analysis, effectively compensating for matrix effects and variations in analytical performance. clearsynth.comnih.gov

Future applications in this area are expected to include:

Monitoring of Personal Care Product Pollutants : Developing robust methods to track the fate and transport of fragrance compounds like γ-dodecalactone in aquatic environments.

Food and Beverage Analysis : Ensuring authenticity and detecting adulteration by accurately quantifying flavor components. sigmaaldrich.com

Indoor Air Quality Assessment : Measuring the concentration of volatile organic compounds (VOCs) originating from consumer products.

The development of quantitative pyrolysis-GC/MS methods using deuterated polymeric internal standards to trace tire tread particles in the environment showcases a novel application of this principle. nih.gov A similar approach could be developed for other complex organic pollutants where a stable, structurally similar deuterated internal standard like γ-Dodecalactone-d7 would be invaluable.

Advanced Computational Modeling of Isotope Effects and Molecular Interactions

Computational chemistry offers powerful tools to understand the subtle effects of isotopic substitution on molecular properties and reactivity. Advanced computational modeling is an emerging research avenue for γ-Dodecalactone-d7, focusing on predicting and explaining the kinetic isotope effect (KIE) and alterations in molecular interactions due to deuteration.

The deuterium KIE, the change in reaction rate upon replacing hydrogen with deuterium, provides profound insights into reaction mechanisms. wikipedia.orgprinceton.edu Computational models, particularly those based on density functional theory (DFT), can now routinely predict deuterium KIEs with a high degree of accuracy. wikipedia.orgproquest.com These calculations can help to:

Elucidate Reaction Mechanisms : By comparing computationally predicted KIEs with experimental values, researchers can support or refute proposed reaction pathways. princeton.eduescholarship.org

Understand Enzyme Catalysis : Modeling can reveal how enzymes achieve their catalytic power and how isotopic substitution affects substrate binding and turnover. nih.gov

Probe Transition State Structures : The magnitude of the KIE is sensitive to the structure of the transition state, and computational models can provide detailed geometric and energetic information about these fleeting species. rutgers.edu

Furthermore, molecular dynamics (MD) simulations are being used to explore how deuteration affects non-covalent interactions and the dynamic behavior of molecules. nih.govchemrxiv.org While the potential energy surface of a molecule is unchanged by isotopic substitution under the Born-Oppenheimer approximation, vibrational frequencies are altered, which can influence intermolecular interactions. osti.gov MD simulations can model these subtle changes, providing insights into how γ-Dodecalactone-d7 might interact differently with its environment, for example, within the active site of an enzyme or during chromatographic separation. In some specialized simulations, using the heavier deuterium mass for hydrogen can also improve the convergence and allow for longer time steps, making the calculations more efficient. stackexchange.com

Table 2: Advanced Computational Models and Their Applications to γ-Dodecalactone-d7
Computational ModelPrimary ApplicationInsights for γ-Dodecalactone-d7
Density Functional Theory (DFT)Calculation of Kinetic Isotope Effects (KIEs)Predicting changes in reaction rates; Elucidating metabolic or degradation pathways.
Transition State TheoryModeling reaction barriers and pathwaysUnderstanding the energetic landscape of reactions involving the deuterated compound.
Molecular Dynamics (MD) SimulationsSimulating molecular motion and interactionsInvestigating effects of deuteration on binding affinity, solvation, and chromatographic behavior.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions in large systems (e.g., enzymes)Simulating the interaction of γ-Dodecalactone-d7 with biological macromolecules.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing γ-Dodecalactone-d<sup>7</sup> with isotopic purity?

  • Methodological Answer : Synthesis should involve deuteration at seven specific hydrogen positions, verified via <sup>1</sup>H NMR and <sup>2</sup>H NMR to confirm isotopic substitution. Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards can assess purity (>98%) and quantify residual protons . For reproducibility, document reaction conditions (e.g., solvent, catalyst, temperature) and purification steps (e.g., distillation, crystallization) in alignment with protocols for analogous lactones .

Q. How can researchers distinguish γ-Dodecalactone-d<sup>7</sup> from non-deuterated analogs in complex matrices?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to detect mass shifts (e.g., +7 Da) and isotopic patterns. Pair this with reverse-phase HPLC using chiral stationary phases (e.g., amylose tris(5-chloro-2-methylphenylcarbamate)) to resolve enantiomeric impurities, as demonstrated in enantiomeric analyses of δ-dodecalactone . Validate methods via spike-recovery experiments in biological or environmental matrices .

Q. What are the standard analytical techniques for quantifying γ-Dodecalactone-d<sup>7</sup> in metabolic studies?

  • Methodological Answer : Employ stable isotope dilution analysis (SIDA) with deuterated internal standards to correct for matrix effects. Couple LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to γ-Dodecalactone-d<sup>7</sup> fragments. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the physicochemical properties and reactivity of γ-Dodecalactone-d<sup>7</sup> compared to its non-deuterated form?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies to compare reaction rates in hydrolysis or enzymatic degradation. Use computational modeling (e.g., density functional theory, DFT) to predict bond dissociation energies and thermodynamic stability differences. Experimental validation via differential scanning calorimetry (DSC) can reveal melting point variations .

Q. What strategies resolve contradictions in reported bioactivity data for γ-Dodecalactone-d<sup>7</sup> across different experimental models?

  • Methodological Answer : Perform meta-analyses of existing datasets, focusing on variables such as cell line specificity, dosage, and exposure duration. Use orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo metabolite profiling) to verify bioactivity. Address confounding factors (e.g., solvent compatibility, isotopic dilution) through controlled experimental replication .

Q. How can researchers design tracer studies to map the metabolic pathways of γ-Dodecalactone-d<sup>7</sup> in mammalian systems?

  • Methodological Answer : Administer γ-Dodecalactone-d<sup>7</sup> as a stable isotope tracer in cell cultures or animal models. Use high-resolution orbitrap MS to track deuterium retention in metabolites. Combine with <sup>13</sup>C-labeled glucose to elucidate cross-pathway interactions. Normalize data against background isotopic natural abundance .

Q. What are the challenges in reproducing enantioselective synthesis of γ-Dodecalactone-d<sup>7</sup>, and how can they be mitigated?

  • Methodological Answer : Enantiomeric purity issues often arise from catalyst selectivity or racemization during workup. Optimize asymmetric hydrogenation conditions using chiral ligands (e.g., BINAP) and monitor enantiomeric excess (ee) via chiral HPLC . Precisely control reaction pH and temperature to minimize post-synthesis degradation .

Data Interpretation and Validation

Q. How should conflicting spectral data (e.g., NMR, IR) for γ-Dodecalactone-d<sup>7</sup> be reconciled?

  • Methodological Answer : Cross-reference spectral libraries for deuterated lactones and confirm assignments using 2D NMR techniques (e.g., HSQC, COSY). For IR, compare deuterated vs. non-deuterated C-D and C-H stretching frequencies (e.g., ~2100 cm<sup>-1</sup> for C-D). Validate with computational IR simulations .

Q. What statistical approaches are optimal for analyzing dose-response relationships in γ-Dodecalactone-d<sup>7</sup> toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/LC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Address batch effects via mixed-effects modeling .

Tables for Key Data

Property γ-Dodecalactone-d<sup>7</sup> Non-deuterated Form Reference
Molecular Weight (g/mol)215.3208.2
Boiling Point (°C)113110
LogP (Predicted)3.23.1
Enantiomeric ResolutionChiral HPLC requiredChiral HPLC required

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.